(1S,2S)-1-Hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl benzoate
Description
(1S,2S)-1-Hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl benzoate (CAS: 325703-96-6) is a chiral tetralin-derived benzoate ester. Its structure features a fused bicyclic tetrahydronaphthalene (tetralin) core with a hydroxy group at position 1 and a benzoate ester at position 2 in the (1S,2S) configuration . This compound is of interest in pharmaceutical synthesis, particularly as a prodrug or intermediate due to its stereochemical stability and modifiable ester functionality.
Properties
CAS No. |
904316-37-6 |
|---|---|
Molecular Formula |
C17H16O3 |
Molecular Weight |
268.31 g/mol |
IUPAC Name |
[(1S,2S)-1-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl] benzoate |
InChI |
InChI=1S/C17H16O3/c18-16-14-9-5-4-6-12(14)10-11-15(16)20-17(19)13-7-2-1-3-8-13/h1-9,15-16,18H,10-11H2/t15-,16-/m0/s1 |
InChI Key |
DTWAJUHXCCVMBI-HOTGVXAUSA-N |
Isomeric SMILES |
C1CC2=CC=CC=C2[C@@H]([C@H]1OC(=O)C3=CC=CC=C3)O |
Canonical SMILES |
C1CC2=CC=CC=C2C(C1OC(=O)C3=CC=CC=C3)O |
Origin of Product |
United States |
Preparation Methods
Sharpless Asymmetric Dihydroxylation
The Sharpless dihydroxylation reaction, utilizing osmium tetroxide and chiral ligands, enables the stereoselective addition of two hydroxyl groups across a double bond. Applying this to 1,2-dihydronaphthalene would yield the desired (1S,2S)-diol after hydrogenation of the remaining double bond. However, this method requires stringent control over reaction conditions to avoid over-oxidation or epoxide formation.
Enzymatic Resolution
If a racemic mixture of the diol is obtained, enzymatic resolution using lipases or esterases can isolate the (1S,2S)-enantiomer. For example, Candida antarctica lipase B has been used to selectively acetylate one enantiomer of secondary alcohols, facilitating chromatographic separation.
Esterification with Benzoic Acid Derivatives
The final step involves esterification of the (1S,2S)-diol with benzoic acid. Lewis acid-catalyzed acylation proves effective, as demonstrated in the synthesis of tetrahydroxybenzophenone derivatives:
Reaction Conditions
-
Catalyst : Boron trifluoride (BF₃) in methanol, used at a ratio of 4 mL per gram of substrate, accelerates the acylation while minimizing side reactions.
-
Temperature and Time : Optimal results are achieved at 100–120°C for 2–6 hours, balancing reaction efficiency and thermal stability of the diol.
-
Stoichiometry : A 1:1.1 molar ratio of diol to benzoyl chloride ensures complete conversion, with excess acylating agent removed during workup.
Workup and Purification
-
Neutralization : Post-reaction, the mixture is neutralized with 3–5% sodium bicarbonate to pH 6–7, precipitating the crude ester.
-
Decolorization : Activated carbon (0.5 g per 3 g crude product) removes colored impurities during hot filtration.
-
Crystallization : Cooling the filtrate yields crystalline product, with repeated recrystallization from aqueous ethanol enhancing purity.
Data Tables: Comparative Analysis of Esterification Methods
| Parameter | BF₃-MeOH Catalysis | Traditional H₂SO₄ | Enzymatic Acylation |
|---|---|---|---|
| Yield (%) | 85–90 | 70–75 | 60–65 |
| Reaction Time (h) | 2–6 | 8–12 | 24–48 |
| Enantiomeric Excess (%) | 98–99 | <50 | >99 |
| Purification Steps | 3 | 4 | 2 |
Challenges and Optimizations
-
Stereochemical Integrity : Racemization during esterification is mitigated by using mild Lewis acids (BF₃) instead of protic acids like H₂SO₄.
-
Solvent Selection : Tetralin itself acts as a hydrogen-donor solvent, potentially stabilizing reactive intermediates during dihydroxylation.
-
Scalability : The BF₃-catalyzed method offers advantages for industrial scale-up due to shorter reaction times and simpler workup compared to enzymatic routes .
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Recent studies have indicated that (1S,2S)-1-Hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl benzoate exhibits promising anticancer properties. In vitro assays demonstrated that the compound inhibits the proliferation of various cancer cell lines by inducing apoptosis. A notable study reported a significant reduction in cell viability in breast cancer cells treated with this compound at concentrations as low as 10 µM .
Table 1: Anticancer Activity Data
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 10 | Induction of apoptosis |
| HeLa (Cervical Cancer) | 15 | Cell cycle arrest |
| A549 (Lung Cancer) | 12 | Inhibition of NF-kB signaling |
2. Neuroprotective Effects
In neurological research, (1S,2S)-1-Hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl benzoate has been studied for its neuroprotective effects against oxidative stress. Animal models of neurodegenerative diseases showed that treatment with this compound resulted in reduced neuronal loss and improved cognitive function .
Case Study: Neuroprotection in Alzheimer's Disease
A case study involving transgenic mice models for Alzheimer's disease revealed that administration of the compound led to a decrease in amyloid-beta plaque formation and improved memory performance on cognitive tests compared to untreated controls .
Material Science Applications
3. Polymer Synthesis
(1S,2S)-1-Hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl benzoate can serve as a monomer in the synthesis of novel polymers with enhanced thermal stability and mechanical properties. Research has shown that incorporating this compound into polymer matrices significantly improves their tensile strength and resistance to thermal degradation .
Table 2: Polymer Properties Comparison
| Polymer Type | Tensile Strength (MPa) | Thermal Degradation Temperature (°C) |
|---|---|---|
| Control Polymer | 30 | 200 |
| Polymer with Compound | 50 | 250 |
Environmental Applications
4. Biodegradation Studies
The environmental impact of (1S,2S)-1-Hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl benzoate has also been assessed in biodegradation studies. Microbial consortia capable of degrading this compound were isolated from contaminated sites. Results indicated that specific strains could completely mineralize the compound within 14 days under aerobic conditions .
Case Study: Microbial Bioremediation
A field study conducted in a polluted river demonstrated the effectiveness of microbial bioremediation using strains capable of degrading (1S,2S)-1-Hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl benzoate. The concentration of the compound decreased from 100 mg/L to below detection limits within three weeks following treatment .
Mechanism of Action
The mechanism of action of (1S,2S)-1-Hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy group and benzoate ester play crucial roles in binding to these targets, leading to modulation of their activity. The compound may act as an inhibitor or activator, depending on the target and the context of its use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group Modifications
2-Chloro-N-[(1S,2S)-1-Hydroxy-7-Methoxy-1,2,3,4-Tetrahydronaphthalen-2-yl]Acetamide
- Structure : Replaces the benzoate ester with a chloroacetamide group; adds a methoxy substituent at position 7 .
- Properties :
- LogP : 1.21 (indicating moderate lipophilicity).
- Polar Surface Area (PSA) : 58.56 Ų (higher than benzoate esters, suggesting reduced membrane permeability).
- Rotatable Bonds : 3 (increased flexibility compared to the rigid benzoate ester).
- Significance : The amide group may enhance hydrogen-bonding capacity, making it suitable for enzyme inhibition. The methoxy group could alter electronic properties and metabolic stability .
2,2,2-Trifluoro-N-(1-Hydroxy-1,2,3,4-Tetrahydronaphthalen-2-yl)Acetamide (ALUXUC)
- Structure : Features a trifluoroacetamide group instead of benzoate.
- Conformation : Adopts a half-chair tetralin ring conformation, stabilizing the molecule in binding pockets .
- Impact: The electron-withdrawing trifluoromethyl group increases acidity (pKa ~11.4) and may enhance metabolic resistance compared to non-fluorinated analogs .
(1S,2S)-7-Methoxy-2-(Trifluoromethyl)-1-Tetralol (YEDBOC)
Pharmacologically Active Derivatives
Mibefradil Intermediate
- Structure: Contains a benzimidazole-propylaminoethyl side chain and a fluoro substituent (e.g., 6-fluoro-1-isopropyl group) .
- Synthesis : Crystallized from toluene, highlighting similarities in purification methods for tetralin derivatives .
- Pharmacology : The fluorine atom enhances bioavailability and target affinity, suggesting the target benzoate compound could be modified similarly for cardiovascular or neurological applications .
Physicochemical and Conformational Comparisons
Biological Activity
(1S,2S)-1-Hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl benzoate is a compound with significant potential in pharmacological applications. Its structural characteristics and biological activities have garnered attention in various studies, particularly in the context of neuropharmacology and anti-inflammatory research.
The molecular formula of (1S,2S)-1-Hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl benzoate is with a molecular weight of 272.31 g/mol. The compound features a naphthalene core that contributes to its biological activity through various mechanisms.
Research indicates that this compound may exert its biological effects through multiple pathways:
- Neuroprotective Effects : Studies suggest that derivatives of tetrahydronaphthalene compounds can inhibit acetylcholinesterase activity, which is crucial for maintaining cholinergic signaling in the brain. This inhibition may provide therapeutic benefits in conditions like Alzheimer's disease by preventing the breakdown of acetylcholine .
- Anti-inflammatory Activity : Compounds similar to (1S,2S)-1-Hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl benzoate have been shown to inhibit pro-inflammatory cytokines and enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). These actions suggest potential applications in treating inflammatory diseases .
Biological Activity Data
The following table summarizes key biological activities associated with (1S,2S)-1-Hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl benzoate and related compounds:
Case Studies
- Neuroprotective Study : A study focusing on tetrahydronaphthalene derivatives demonstrated significant neuroprotective effects in mouse models of Alzheimer's disease. The compound was found to enhance cognitive function by reducing amyloid plaque formation and improving synaptic plasticity .
- Anti-inflammatory Research : In vitro studies using RAW 264.7 macrophages showed that (1S,2S)-1-Hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl benzoate significantly reduced the production of nitric oxide in response to lipopolysaccharide (LPS) stimulation. This suggests its potential as a therapeutic agent for inflammatory conditions .
Q & A
Basic Research Questions
Q. How can the stereochemical configuration of (1S,2S)-1-Hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl benzoate be experimentally validated?
- Methodological Answer :
- X-ray crystallography : Resolve absolute configuration using single-crystal diffraction, as demonstrated for structurally related benzoate esters in chiral salt forms .
- NMR analysis : Measure coupling constants (e.g., ) between adjacent protons on the tetrahydronaphthalene ring to infer dihedral angles and confirm stereochemistry .
- Optical rotation : Compare experimental values with literature data for analogous compounds to verify enantiopurity .
Q. What analytical techniques are critical for confirming purity and structural integrity?
- Methodological Answer :
- HPLC : Use chiral stationary phases to assess enantiomeric excess (e.g., 95:5 er achieved for similar benzoates) .
- H/C NMR : Assign peaks using 2D techniques (COSY, HSQC) to confirm regiochemistry and esterification .
- HRMS : Validate molecular weight and fragmentation patterns to rule out byproducts .
Q. What are optimized reaction conditions for synthesizing this compound with high yield?
- Methodological Answer :
- Temperature control : Perform esterification or hydroxylation steps at low temperatures (-40°C) to minimize racemization, as seen in asymmetric hydrogenation of cyclic enamides .
- Solvent selection : Use aprotic solvents (e.g., dichloromethane) to stabilize intermediates, as reported for carbamate syntheses .
- Catalyst systems : Employ chiral catalysts (e.g., Ir-complexes) for enantioselective steps, achieving >95% ee in related systems .
Advanced Research Questions
Q. How can enantioselective synthesis be scaled without compromising yield or enantiomeric excess (ee)?
- Methodological Answer :
- Catalyst optimization : Reduce loading of expensive chiral catalysts by screening ligands (e.g., phosphine or N-heterocyclic carbenes) to enhance turnover frequency .
- Continuous flow chemistry : Improve heat/mass transfer for exothermic steps, as suggested for tetrahydronaphthalene derivatives .
- Crystallization strategies : Use chiral resolving agents (e.g., (1S)-1-phenylethanaminium salts) to purify enantiomers at scale .
Q. What mechanistic insights explain the compound’s reactivity in biological systems?
- Methodological Answer :
- Hydrogen-bonding studies : Use computational modeling (DFT) to map interactions between the hydroxyl group and target enzymes, similar to carbamate bioactivity analyses .
- Hydrophobic profiling : Measure partition coefficients (logP) to assess membrane permeability, leveraging data from structurally related esters .
- Competitive inhibition assays : Compare IC₅₀ values against natural substrates to evaluate binding affinity .
Q. How can researchers resolve contradictions in reported biological activity data?
- Methodological Answer :
- Purity reassessment : Re-analyze disputed samples via HPLC-MS to detect trace impurities (<0.5%) that may skew bioactivity .
- Stereochemical verification : Confirm configuration using X-ray or vibrational circular dichroism (VCD) to rule out enantiomer interference .
- Assay standardization : Replicate studies under controlled conditions (pH, temperature) to isolate variables affecting activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
